Cas no 1177273-58-3 ((1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride)
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanamine
- (1-ethylbenzimidazol-2-yl)methanamine
- C-(1-Ethyl-1H-benzoimidazol-2-yl)-methylaminedihydrochloride
- C-(1-Ethyl-1H-benzoimidazol-2-yl)-methylamine dihydrochloride
- [(1-ethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
- CSB55252
- (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
- Z90120420
- 1-(1-ETHYL-1,3-BENZODIAZOL-2-YL)METHANAMINE DIHYDROCHLORIDE
- 1-(1-Ethyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 1052552-52-9
- 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
- MFCD06687782
- (1-ethylbenzimidazol-2-yl)methanamine;dihydrochloride
- AKOS015844993
- F2101-0204
- NS-03628
- 1177273-58-3
- (1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride
-
- MDL: MFCD06687782
- Inchi: 1S/C10H13N3.2ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;;/h3-6H,2,7,11H2,1H3;2*1H
- InChI Key: VEMPFUHFXAPWKS-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CC)C(CN)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 247.0643029g/mol
- Monoisotopic Mass: 247.0643029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: N/A℃
- Boiling Point: 341.1±25.0 °C at 760 mmHg
- Flash Point: 160.1±23.2 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E901220-100mg |
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride |
1177273-58-3 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E901220-500mg |
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride |
1177273-58-3 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E901220-1g |
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride |
1177273-58-3 | 1g |
$ 340.00 | 2022-06-05 | ||
| abcr | AB293890-250 mg |
1-(1-Ethyl-1H-benzimidazol-2-yl)methanamine dihydrochloride; 95% |
1177273-58-3 | 250 mg |
€231.70 | 2023-07-20 | ||
| abcr | AB293890-1 g |
1-(1-Ethyl-1H-benzimidazol-2-yl)methanamine dihydrochloride; 95% |
1177273-58-3 | 1 g |
€385.20 | 2023-07-20 | ||
| Enamine | EN300-13415-0.05g |
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride |
1177273-58-3 | 95% | 0.05g |
$41.0 | 2023-02-09 | |
| Enamine | EN300-13415-0.1g |
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride |
1177273-58-3 | 95% | 0.1g |
$61.0 | 2023-02-09 | |
| Enamine | EN300-13415-0.25g |
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride |
1177273-58-3 | 95% | 0.25g |
$86.0 | 2023-02-09 | |
| Enamine | EN300-13415-0.5g |
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride |
1177273-58-3 | 95% | 0.5g |
$135.0 | 2023-02-09 | |
| Enamine | EN300-13415-1.0g |
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride |
1177273-58-3 | 95% | 1.0g |
$174.0 | 2023-02-09 |
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride Suppliers
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1177273-58-3, commonly referred to as (1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a wide range of applications. The benzodiazole core of this molecule is a key structural feature, contributing to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of (1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride in drug discovery and development. Its structure, which includes an ethyl group attached to the benzodiazole ring, enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications. The methanamine group further modulates the compound's pharmacokinetic properties, enabling it to interact effectively with biological targets.
The synthesis of this compound involves a multi-step process that leverages advanced organic synthesis techniques. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The use of transition metal catalysts and microwave-assisted synthesis has significantly improved the efficiency of the production process. These advancements have made (1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride more accessible for large-scale applications in both academic and industrial settings.
One of the most exciting developments involving this compound is its application in the field of optoelectronics. The benzodiazole moiety exhibits strong fluorescence properties, which can be harnessed for creating advanced materials used in light-emitting diodes (LEDs) and sensors. Recent research has demonstrated that incorporating this compound into polymer matrices can enhance their optical properties, paving the way for next-generation electronic devices.
In addition to its material science applications, (1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride has shown potential in medicinal chemistry. Its ability to act as a ligand in metalloenzyme inhibition has been explored in several studies. The hydrochloride salt form of the compound is particularly advantageous due to its stability and ease of handling during pharmaceutical formulations.
Recent breakthroughs in computational chemistry have enabled researchers to predict the bioactivity of this compound with greater accuracy. Molecular docking studies have revealed that it exhibits strong binding affinity towards several therapeutic targets, including kinases and proteases. These findings underscore its potential as a lead compound in drug design programs targeting various diseases such as cancer and inflammatory disorders.
The environmental impact of synthesizing (1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride has also been a topic of interest among green chemists. Efforts are being made to develop eco-friendly synthesis routes that minimize waste generation and reduce energy consumption. The use of renewable solvents and catalytic systems is being explored to make the production process more sustainable.
In conclusion, (1-Ethyl-1H-1,3-benzodiazol-2-yl)methanamine Hydrochloride is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations in science and technology.
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